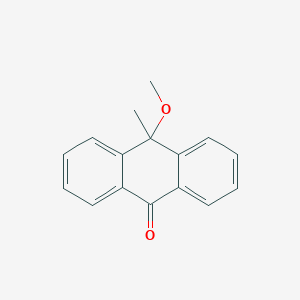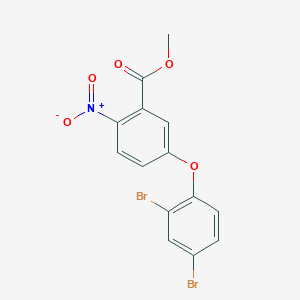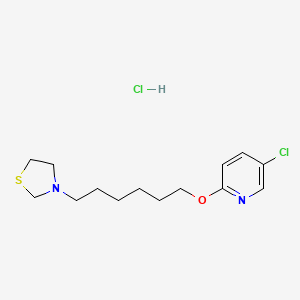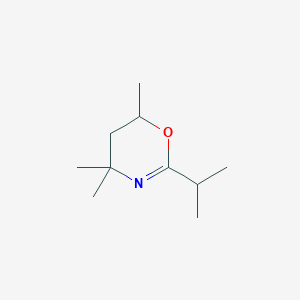
butyl prop-2-enoate;N-(methoxymethyl)-2-methylprop-2-enamide;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “butyl prop-2-enoate; N-(methoxymethyl)-2-methylprop-2-enamide; styrene” is a combination of three distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is an ester of acrylic acid. N-(methoxymethyl)-2-methylprop-2-enamide is a derivative of methacrylamide, and styrene is a vinyl aromatic hydrocarbon. These compounds are widely used in various industrial applications, including the production of polymers, resins, and coatings.
Métodos De Preparación
Butyl Prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product . Industrial production often includes polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during storage .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: The preparation of N-(methoxymethyl)-2-methylprop-2-enamide involves the reaction of methacrylamide with methoxymethyl chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out at low temperatures to ensure high yield and purity .
Styrene: Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves the use of superheated steam and an iron(III) oxide catalyst. The reaction is highly endothermic and reversible, with a typical yield of 88-94% . Recent advancements have also explored the use of redox catalysts to improve the efficiency and reduce the environmental impact of styrene production .
Análisis De Reacciones Químicas
Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis. It readily copolymerizes with other monomers such as ethylene, styrene, and vinyl acetate to form copolymers used in paints, adhesives, and coatings . Common reagents include hydroquinone as a polymerization inhibitor and sulfuric acid as a catalyst for esterification .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: N-(methoxymethyl)-2-methylprop-2-enamide can undergo nucleophilic substitution reactions due to the presence of the methoxymethyl group. It is also involved in polymerization reactions to form various copolymers used in biomedical and industrial applications .
Styrene: Styrene is known for its polymerization reactions, forming polystyrene and other copolymers. It can also undergo oxidation, hydrogenation, and halogenation reactions. Common reagents include peroxides for polymerization and hydrogen for hydrogenation .
Aplicaciones Científicas De Investigación
Butyl Prop-2-enoate: Butyl prop-2-enoate is extensively used in the production of polymers and copolymers for applications in adhesives, sealants, and coatings. It is also used in the manufacture of inks, resins, and packaging materials .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: This compound is used in the synthesis of various polymers with applications in drug delivery systems, hydrogels, and biomedical devices. Its ability to undergo polymerization makes it valuable in creating materials with specific properties .
Styrene: Styrene is a key monomer in the production of polystyrene, which is used in a wide range of products, including packaging materials, insulation, and disposable containers. It is also used in the production of synthetic rubber and resins .
Mecanismo De Acción
Butyl Prop-2-enoate: The mechanism of action of butyl prop-2-enoate involves its polymerization to form long-chain polymers. The ester group in its structure allows for crosslinking, providing flexibility and durability to the resulting materials .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: N-(methoxymethyl)-2-methylprop-2-enamide exerts its effects through polymerization and crosslinking reactions. The methoxymethyl group provides stability and resistance to hydrolysis, making it suitable for biomedical applications .
Styrene: Styrene acts primarily through polymerization, forming polystyrene and other copolymers. The vinyl group in styrene allows for the formation of long polymer chains, which are essential for its applications in plastics and resins .
Comparación Con Compuestos Similares
Butyl Prop-2-enoate: Similar compounds include methyl acrylate and ethyl acrylate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which provides better flexibility and lower volatility .
N-(Methoxymethyl)-2-Methylprop-2-Enamide: Similar compounds include N-methylmethacrylamide and N-ethylmethacrylamide. The methoxymethyl group in N-(methoxymethyl)-2-methylprop-2-enamide provides enhanced stability and resistance to hydrolysis .
Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its high reactivity and ability to form a wide range of copolymers .
Propiedades
Número CAS |
40884-08-0 |
|---|---|
Fórmula molecular |
C21H31NO4 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;N-(methoxymethyl)-2-methylprop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H11NO2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)7-4-9-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1,4H2,2-3H3,(H,7,8) |
Clave InChI |
VBSRJELRIOMUJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)NCOC.C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
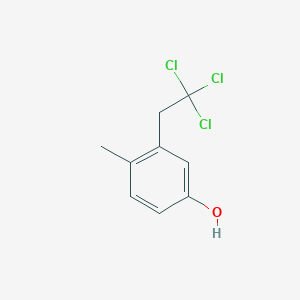

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)



